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molecular formula C7H12ClNO B071335 1-Methylpiperidine-3-carbonyl chloride CAS No. 193538-44-2

1-Methylpiperidine-3-carbonyl chloride

Cat. No. B071335
M. Wt: 161.63 g/mol
InChI Key: ZKIJYOZMNSWYMI-UHFFFAOYSA-N
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Patent
US06020368

Procedure details

The hydrochloride salt of (±)-N-methylnipecotic acid (1.0 g) was suspended in dichloromethane (25 ml) and stirred at room temperature for 2 h with oxalyl chloride (0.58 ml) and DMF (1 drop). The solvent was then evaporated to yield the hydrochloride salt of N-methylnipecotyl chloride as a pale yellow solid.
[Compound]
Name
hydrochloride salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
0.58 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:10][CH2:9][CH2:8][CH:4]([C:5](O)=[O:6])[CH2:3]1.C(Cl)(=O)C([Cl:14])=O>ClCCl.CN(C=O)C>[CH3:1][N:2]1[CH2:10][CH2:9][CH2:8][CH:4]([C:5]([Cl:14])=[O:6])[CH2:3]1

Inputs

Step One
Name
hydrochloride salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
CN1CC(C(=O)O)CCC1
Step Three
Name
Quantity
0.58 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C)C=O
Step Four
Name
Quantity
25 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was then evaporated

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
CN1CC(C(=O)Cl)CCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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